![molecular formula C8H10O4 B2397721 Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid CAS No. 2958-66-9](/img/structure/B2397721.png)

Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

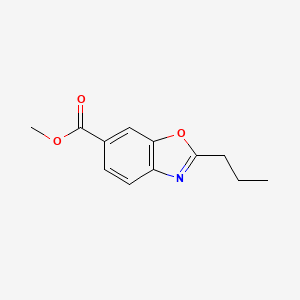

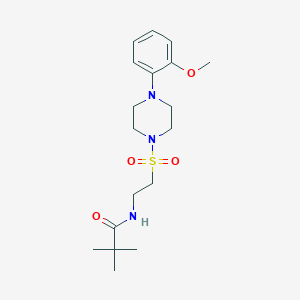

“Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid” is a chemical compound with the CAS Number: 2958-66-9 . It has a molecular weight of 170.17 .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Chemical Reactions Analysis

The reaction of cyclopropenes with aminocyclopropanes in the synthesis of bicyclo[3.1.0]hexanes was found to be highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .科学的研究の応用

Conformational Analyses and Biological Activities

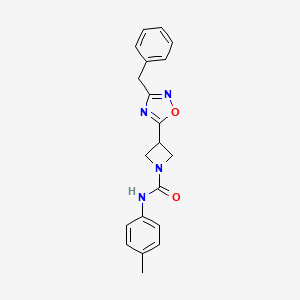

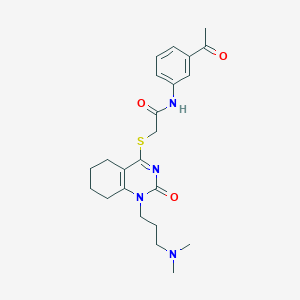

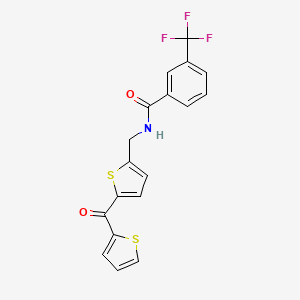

Bicyclo[3.1.0]hexane derivatives, including those containing nitrogen, oxygen, or sulfur atoms, have been identified as core structures in small molecules with diverse biological activities. They are used as conformationally locked analogues of nucleoside building blocks and as building blocks in various other applications. These compounds have applications in natural compound synthesis, as constituents of bioactive compounds, novel materials, and catalysts. Examples include methanoproline, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a component of the antibiotic trovafloxacin. Derivatives of these compounds have been reported as potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Synthesis and Pharmacology

Chemical modification of the bicyclo[3.1.0]hexane ring has led to the discovery of novel metabotropic glutamate receptor 2 (mGluR2) antagonists. This includes derivatives such as 3-alkoxy-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, which have shown high affinity for the mGluR2 receptor and potent antagonist activity (Yasuhara et al., 2006).

Chemical Transformations and Syntheses

Bicyclo[3.1.0]hexan-2-one has been transformed into a variety of amides and esters of bicyclo[2.1.0] pentane-2-carboxylic acid, showcasing its versatility in chemical transformations. This involves processes like ring-contraction and Baeyer–Villiger reaction, indicating its utility in synthetic chemistry (Brook & Brophy, 1985).

Intramolecular Cyclopropanation

Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives have been achieved using intramolecular cyclopropanation as a key step. This highlights its significance in the synthesis of enantiomerically pure compounds (Yoshikawa et al., 2004).

Catalytic Isomerization

Cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes can produce bicyclo[3.1.0]hexenes. This process allows for the creation of a range of bicyclo[3.1.0]hexane structures, showcasing the compound's role in catalytic transformations (Luzung et al., 2004).

Safety And Hazards

将来の方向性

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been reported, which opens up many new opportunities for molecular design . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been disclosed, which can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

特性

IUPAC Name |

bicyclo[3.1.0]hexane-1,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRFMOJKZTZIAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2(C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2397646.png)

![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)